3-Methoxy Loratadine 3-Methoxy Loratadine
Brand Name: Vulcanchem
CAS No.: 165739-73-1
VCID: VC20756118
InChI: InChI=1S/C23H25ClN2O3/c1-3-29-23(27)26-10-8-15(9-11-26)21-20-7-6-18(24)12-16(20)4-5-17-13-19(28-2)14-25-22(17)21/h6-7,12-14H,3-5,8-11H2,1-2H3
SMILES: CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1
Molecular Formula: C23H25ClN2O3
Molecular Weight: 412.9 g/mol

3-Methoxy Loratadine

CAS No.: 165739-73-1

Cat. No.: VC20756118

Molecular Formula: C23H25ClN2O3

Molecular Weight: 412.9 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy Loratadine - 165739-73-1

CAS No. 165739-73-1
Molecular Formula C23H25ClN2O3
Molecular Weight 412.9 g/mol
IUPAC Name ethyl 4-(13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Standard InChI InChI=1S/C23H25ClN2O3/c1-3-29-23(27)26-10-8-15(9-11-26)21-20-7-6-18(24)12-16(20)4-5-17-13-19(28-2)14-25-22(17)21/h6-7,12-14H,3-5,8-11H2,1-2H3
Standard InChI Key XIUQXOBEGLVYPC-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1
Canonical SMILES CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1

Chemical Structure and Properties

3-Methoxy Loratadine is characterized by its unique molecular structure with a methoxy group at the 3-position. The compound has a molecular formula of C23H25ClN2O3 and a molecular weight of 412.9 g/mol . It is formally identified as ethyl 4-(13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate, reflecting its complex tricyclic structure .

The compound is registered in chemical databases with identifiers including PubChem CID 18382725 and several synonyms such as CHEMBL3357024 and the registry number 165739-73-1 . First created in database records on December 4, 2007, the compound's information was most recently updated on February 15, 2025 .

Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of 3-Methoxy Loratadine

PropertyValue
Molecular FormulaC23H25ClN2O3
Molecular Weight412.9 g/mol
Structure TypeTricyclic carbamate derivative
Key Functional GroupsMethoxy, chloro, piperidine, carboxylate
Database Creation Date2007-12-04
Database Modification Date2025-02-15

Relationship to Loratadine and Metabolites

3-Methoxy Loratadine must be understood in relation to its parent compound, loratadine (Claritin), a second-generation antihistamine used primarily for treating allergy symptoms . Loratadine functions by blocking histamine, a natural chemical that triggers allergic responses in the body, thereby alleviating symptoms such as runny nose, sneezing, and watery eyes .

Loratadine undergoes extensive first-pass metabolism in the liver to form desloratadine, its primary active metabolite . Desloratadine demonstrates a potency approximately two to three times greater than loratadine due to its higher affinity for the histamine H1 receptor . Subsequently, desloratadine can undergo further hydroxylation at various positions, with 3-hydroxy desloratadine emerging as a major active metabolite among these hydroxylated derivatives .

The 3-methoxy modification represents an important structural variation that potentially affects both the pharmacodynamic and pharmacokinetic properties of the compound when compared to loratadine and its natural metabolites.

Reaction TypeReagentsPurpose in Synthesis
MethoxylationVarious alkylating agentsIntroduction of methoxy group
N-oxidationH2O2/acetic acidActivation for further transformation
CyclodehydrationTrifluoromethane sulfonic acidFormation of tricyclic structure
DeprotectionBBr3 in CH2Cl2Removal of protective groups

Pharmacological Profile

Mechanism of Action

While specific pharmacological data for 3-Methoxy Loratadine is limited in available research, its mechanism likely resembles that of loratadine and its metabolites. These compounds function as selective H1-receptor antagonists, competitively binding to histamine receptors without activating them .

The methoxy substitution at the 3-position potentially affects the binding affinity and selectivity for the H1 receptor, which could result in altered pharmacological properties compared to loratadine. Such structural modifications often lead to changes in potency, duration of action, and side effect profiles.

Comparative Pharmacology

Loratadine is classified as a non-sedating antihistamine because it has limited penetration across the blood-brain barrier, resulting in minimal central nervous system effects compared to first-generation antihistamines . It is primarily used for short-term relief of allergy symptoms and is considered a first-choice option for allergies due to its favorable side effect profile .

The addition of a methoxy group at the 3-position in 3-Methoxy Loratadine may influence these properties, potentially altering the compound's lipophilicity, receptor selectivity, and metabolic stability. Such modifications are often explored in medicinal chemistry to optimize therapeutic properties.

Pharmacokinetic Considerations

Pharmacokinetic research involving loratadine and its metabolites provides context for understanding 3-Methoxy Loratadine's potential properties. Studies have demonstrated that loratadine undergoes extensive metabolism, with metabolites showing distinct pharmacokinetic profiles .

Research utilizing beagle models has shown that while pharmaceutical formulation factors can affect the pharmacokinetics of loratadine itself, the metabolites demonstrate more consistent pharmacokinetic profiles across different formulations . This suggests that metabolic processes follow relatively stable patterns regardless of the initial drug formulation.

The presence of the methoxy group in 3-Methoxy Loratadine would likely influence its absorption, distribution, metabolism, and excretion patterns. Particularly, the methoxy substitution may affect:

  • Lipophilicity and membrane permeability

  • Susceptibility to specific metabolic enzymes

  • Protein binding characteristics

  • Elimination half-life and clearance rates

Analytical Methods and Detection

Analytical techniques for detecting and quantifying loratadine and its metabolites in biological samples have been developed and refined over time. One such method has demonstrated good linear correlation over concentration ranges of 0.008–24 ng/mL for loratadine and 0.8–800 ng/mL for desloratadine in beagle plasma .

Similar analytical approaches could be applied to 3-Methoxy Loratadine, likely involving chromatographic separation coupled with mass spectrometry for sensitive and specific detection. Such analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and research into drug-drug interactions.

Research Applications and Future Directions

Structure-Activity Relationship Studies

The study of compounds like 3-Methoxy Loratadine provides valuable insights into structure-activity relationships of antihistamines. By systematically modifying the chemical structure and observing the resulting changes in biological activity, researchers can identify the molecular features critical for optimal therapeutic effect.

Drug Interaction Studies

Research has indicated that loratadine's pharmacokinetics can be significantly affected by drugs that alter gastrointestinal pH, such as omeprazole . The investigation of whether 3-Methoxy Loratadine exhibits similar interaction patterns represents an important research direction with clinical implications for patients taking multiple medications.

Future Research Opportunities

Future research directions for 3-Methoxy Loratadine may include:

  • Detailed characterization of its pharmacological profile

  • Comprehensive metabolic pathway elucidation

  • Comparative efficacy studies against loratadine and desloratadine

  • Investigation of potential therapeutic applications beyond allergy treatment

  • Development of improved synthetic routes for more efficient preparation

Table 3: Comparison of Loratadine and Related Compounds

CompoundPrimary RoleKey Structural FeaturesRelative H1 Receptor Affinity
LoratadineParent antihistamine drugTricyclic structure with carbamate groupBaseline
DesloratadineActive metaboliteDecarboxylated derivative2-3× higher than loratadine
3-Hydroxy DesloratadineMajor active metaboliteHydroxyl group at 3-positionVariable, structure-dependent
3-Methoxy LoratadineModified derivativeMethoxy group at 3-positionUnder investigation

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